{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
Overview
Description
“{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1803570-86-6 . It has a molecular weight of 241.2 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2.2ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;;/h7-8,12H,4-6,11H2,1-3H3;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Stereoselective Synthesis
The compound has been utilized in stereoselective synthesis processes. For instance, (1R,3R,4R)-3-(1,2,4-Triazolo[4,3-x]azin-3-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones were prepared from (1R)-(+)-camphor, demonstrating the compound's potential in complex chemical synthesis (Grošelj et al., 2002).
Reaction with Hexaethyltriamidophosphite
The compound reacts with hexaethyltriamidophosphite in the presence of diethylammonium chloride to form a stable quasiphosphonium salt. This showcases its reactivity and potential for creating new chemical entities (Bogdanov et al., 2006).
Chiral Solvating Agents
It has been explored as a precursor for chiral solvating agents. Exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides, derived from it, were effective in chiral discrimination of certain compounds by NMR analysis (Kannappan et al., 2015).
Synthesis of Isoxazolyl Derivatives
The compound is instrumental in synthesizing endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols, indicating its utility in creating diverse isoxazolyl derivatives (Bondar' et al., 2001).
Spiro[bicyclo[2.2.1]heptane-2,2′-furan] Derivatives
This compound is also used in the synthesis of spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines via stereoselective cycloadditions, highlighting its versatility in organic synthesis (Grošelj et al., 2007).
Synthesis of Zinc Complexes
It serves as a precursor in synthesizing zinc complexes, which are pre-catalysts for producing polylactide from rac-lactide, showcasing its application in materials science (Kwon et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;;/h7-8,12H,4-6,11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDLFPWXFUBFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NN)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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